molecular formula C12H22O4Si B13706203 Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate

Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate

Cat. No.: B13706203
M. Wt: 258.39 g/mol
InChI Key: YQGVHZPLDLLYTD-UHFFFAOYSA-N
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Description

Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethylene group and a trimethylsilyl group attached to a butenoate backbone. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the scalability of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate involves its ability to participate in various chemical reactions due to its reactive functional groups. The ethoxymethylene group can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further chemical transformations.

Comparison with Similar Compounds

Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate can be compared with similar compounds such as:

  • Ethyl 2-(Methoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
  • Ethyl 2-(Ethoxymethylene)-3-[(dimethylsilyl)oxy]-3-butenoate

These compounds share similar structures but differ in the substituents attached to the butenoate backbone. The unique combination of functional groups in this compound provides distinct reactivity and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H22O4Si

Molecular Weight

258.39 g/mol

IUPAC Name

ethyl 2-(ethoxymethylidene)-3-trimethylsilyloxybut-3-enoate

InChI

InChI=1S/C12H22O4Si/c1-7-14-9-11(12(13)15-8-2)10(3)16-17(4,5)6/h9H,3,7-8H2,1-2,4-6H3

InChI Key

YQGVHZPLDLLYTD-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=C)O[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

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